Acyclovir monophosphate

Description

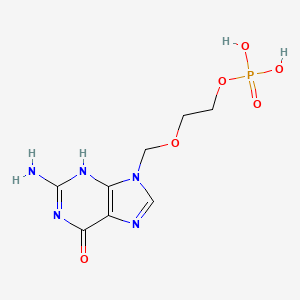

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOAJOVOKFATQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984966 | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66341-16-0 | |

| Record name | Acyclovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acyclovir Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir, a synthetic purine nucleoside analogue, remains a cornerstone of antiviral therapy, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its efficacy stems from a highly selective mechanism of action that is initiated by its conversion to acyclovir monophosphate. This crucial first step, catalyzed by viral thymidine kinase, ensures that the drug is preferentially activated in infected cells, minimizing toxicity to the host. Subsequent phosphorylation by cellular kinases yields the active antiviral agent, acyclovir triphosphate. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of acyclovir, with a focus on its monophosphate form as the pivotal intermediate. It includes detailed signaling pathways, experimental workflows, quantitative data on enzyme inhibition, and methodologies for key experimental assays.

The Core Mechanism: From Prodrug to Active Inhibitor

Acyclovir is administered as a prodrug and requires intracellular phosphorylation to exert its antiviral effect. The process is a cascade of enzymatic reactions that effectively trap the drug within infected cells and convert it into a potent inhibitor of viral DNA synthesis.

Selective Phosphorylation to this compound

The key to acyclovir's selectivity lies in the initial phosphorylation step. In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) recognizes acyclovir as a substrate and catalyzes its conversion to this compound (ACV-MP).[1][2] This reaction is remarkably efficient in the hands of the viral enzyme, which is approximately 3000 times more effective at phosphorylating acyclovir than the corresponding host cellular thymidine kinase.[3] Consequently, ACV-MP accumulates to significant levels primarily within infected cells.

Conversion to Acyclovir Diphosphate and Triphosphate

Once formed, this compound is further phosphorylated by host cellular enzymes. Cellular guanylate kinase converts ACV-MP to acyclovir diphosphate (ACV-DP).[4] Subsequently, a number of cellular enzymes, including nucleoside diphosphate kinase, pyruvate kinase, and creatine kinase, catalyze the final phosphorylation step to produce the active form, acyclovir triphosphate (ACV-TP).[4][5] The concentration of ACV-TP can be 40 to 100 times higher in HSV-infected cells compared to uninfected cells.[2][6]

Inhibition of Viral DNA Polymerase and Chain Termination

Acyclovir triphosphate employs a dual mechanism to halt viral replication. Firstly, it acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[1][7] ACV-TP has a significantly higher affinity for the viral DNA polymerase than for the host cell's DNA polymerase, further contributing to its selective toxicity.[1][7]

Secondly, and more critically, ACV-TP can be incorporated into the growing viral DNA strand.[3] Acyclovir lacks the 3'-hydroxyl group found in natural deoxynucleosides. This structural difference means that once incorporated, no further nucleotides can be added, leading to obligate chain termination and the cessation of viral DNA replication.[1][3] The viral DNA polymerase becomes effectively inactivated as it is tightly bound to the acyclovir-terminated template.[2]

Quantitative Analysis of Enzyme Inhibition

The potency of acyclovir triphosphate as an inhibitor of various DNA polymerases has been quantified through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.

| Enzyme | Virus/Organism | Substrate | Ki (µM) |

| DNA Polymerase | Herpes Simplex Virus Type 1 (HSV-1) | dGTP | 0.03[1] |

| DNA Polymerase | Epstein-Barr Virus (EBV) | dGTP | 9.8[1] |

| DNA Polymerase α | Human | dGTP | 0.15[1] |

| DNA Polymerase β | Human | dGTP | 11.9[1] |

Table 1: Comparative Inhibition Constants (Ki) of Acyclovir Triphosphate (ACV-TP) for Viral and Human DNA Polymerases. The data clearly demonstrates the high selectivity of ACV-TP for the HSV-1 DNA polymerase compared to human cellular DNA polymerases and the DNA polymerase of another herpesvirus, EBV.

Mechanisms of Resistance

Resistance to acyclovir, though relatively uncommon in immunocompetent individuals, can emerge, particularly in immunocompromised patients undergoing long-term therapy.[5] The primary mechanisms of resistance involve mutations in two key viral genes:

-

Thymidine Kinase (TK) Gene: The most common mechanism of resistance involves mutations that lead to a deficient or altered viral thymidine kinase.[5][6][8][9] TK-deficient mutants are unable to perform the initial phosphorylation of acyclovir, thus preventing its activation.[6] TK-altered mutants may have a modified substrate specificity and can no longer effectively phosphorylate acyclovir.[8]

-

DNA Polymerase Gene: Less frequently, mutations can occur in the viral DNA polymerase gene.[5][8] These mutations can reduce the affinity of the polymerase for acyclovir triphosphate, rendering the drug less effective at inhibiting DNA synthesis.[8]

Experimental Protocols

The elucidation of acyclovir's mechanism of action has been made possible through a variety of in vitro assays. The following sections provide an overview of the methodologies for key experiments.

General Workflow for Assessing Antiviral Activity

Thymidine Kinase (TK) Activity Assay

This assay measures the ability of viral or cellular TK to phosphorylate a substrate, such as radiolabeled thymidine or acyclovir.

Principle: The assay quantifies the transfer of a phosphate group from ATP to the substrate, catalyzed by TK. The phosphorylated product is then separated from the unphosphorylated substrate and quantified.

Materials:

-

Cell lysate containing TK (from infected or uninfected cells)

-

[³H]Thymidine or [³H]Acyclovir

-

ATP solution

-

Magnesium chloride (MgCl₂)

-

Reaction buffer (e.g., Tris-HCl)

-

DEAE-cellulose paper discs

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and the cell lysate.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]Thymidine or [³H]Acyclovir).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose paper disc.

-

Wash the discs extensively with ethanol and water to remove unreacted substrate.

-

Dry the discs and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of radiolabeled phosphorylated product using a scintillation counter.

-

Calculate TK activity based on the amount of product formed per unit time per amount of protein in the lysate.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of acyclovir triphosphate on the activity of viral or cellular DNA polymerase.

Principle: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer by DNA polymerase in the presence and absence of the inhibitor (ACV-TP).

Materials:

-

Purified viral or cellular DNA polymerase

-

Synthetic DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

A mixture of dNTPs (dATP, dCTP, dGTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Acyclovir triphosphate (ACV-TP) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Prepare reaction mixtures containing the reaction buffer, DNA template-primer, dNTPs (including the radiolabeled dNTP), and varying concentrations of ACV-TP.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of DNA polymerase activity at each ACV-TP concentration and determine the IC50 or Ki value.

Quantification of Acyclovir and its Phosphorylated Metabolites

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying acyclovir and its phosphorylated forms (ACV-MP, ACV-DP, ACV-TP) in cellular extracts.

Principle: Cell extracts are prepared and separated by HPLC based on the physicochemical properties of the analytes. The separated compounds are then ionized and detected by a mass spectrometer, which provides quantitative data based on the mass-to-charge ratio of each molecule.

General Protocol:

-

Culture cells and treat with acyclovir.

-

Harvest the cells and perform a cell lysis and extraction procedure (e.g., using perchloric acid or methanol) to obtain the intracellular metabolites.

-

Centrifuge the extract to remove cellular debris.

-

Inject a known volume of the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

Elute the compounds using a specific mobile phase gradient.

-

Detect and quantify the eluting compounds using a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) for high selectivity and sensitivity.

-

Use standard curves of known concentrations of acyclovir, ACV-MP, ACV-DP, and ACV-TP to quantify their amounts in the cell extracts.

Conclusion

The mechanism of action of acyclovir, initiated by its conversion to this compound, is a paradigm of targeted antiviral therapy. The selective activation by viral thymidine kinase and the subsequent potent and specific inhibition of the viral DNA polymerase by acyclovir triphosphate underscore its high efficacy and favorable safety profile. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing development of novel antiviral agents and for managing the emergence of drug resistance. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of antiviral drug discovery and development.

References

- 1. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Acyclovir Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of acyclovir monophosphate, a critical first-step metabolite in the activation pathway of the antiviral drug acyclovir. The document outlines both direct chemical phosphorylation strategies and prodrug synthesis approaches, alongside comprehensive purification and analytical protocols.

Introduction: The Role of this compound

Acyclovir, a guanosine analog, is a potent antiviral drug effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Its therapeutic activity is dependent on its conversion to the active triphosphate form. This bioactivation is a sequential process initiated by a viral-specific enzyme.

The first and rate-limiting step is the phosphorylation of acyclovir to this compound (ACV-MP), catalyzed specifically by viral thymidine kinase (TK).[1][2] This selective activation in virus-infected cells is the cornerstone of acyclovir's high therapeutic index and low toxicity to uninfected host cells.[1] Once formed, ACV-MP is further phosphorylated by host cellular kinases (like guanylate kinase) to the diphosphate (ACV-DP) and subsequently to the active triphosphate (ACV-TP).[2] ACV-TP then inhibits viral DNA polymerase and acts as a chain terminator, halting viral replication.[2] The chemical synthesis and purification of ACV-MP are essential for creating analytical standards, developing prodrugs, and conducting further pharmacological research.

Synthesis of this compound and Its Prodrugs

The chemical synthesis of ACV-MP can be approached through direct phosphorylation of the primary hydroxyl group of acyclovir or via the synthesis of phosphoramidate prodrugs (ProTides), which are designed to deliver the monophosphate form intracellularly.

Direct phosphorylation of acyclovir's terminal hydroxyl group can be achieved using standard phosphonylating agents. A common and effective agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically performed in a trialkyl phosphate solvent, which serves as both the solvent and a reaction mediator.

Experimental Protocol: Direct Phosphorylation

-

Preparation: Acyclovir is dried under a high vacuum to remove residual moisture. Triethyl phosphate is freshly distilled and stored over molecular sieves.

-

Reaction Setup: Acyclovir is suspended in anhydrous triethyl phosphate at 0°C under an inert argon or nitrogen atmosphere.

-

Phosphorylation: Phosphorus oxychloride (1.5 equivalents) is added dropwise to the stirred suspension, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 2-4 hours, during which the suspension typically dissolves.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to track the consumption of acyclovir.

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of a chilled aqueous buffer (e.g., 1 M triethylammonium bicarbonate) or ice water.

-

Neutralization and Isolation: The pH of the aqueous solution is adjusted to ~7.5 with a suitable base. The crude product is then ready for purification by ion-exchange chromatography.

The ProTide approach involves masking the phosphate's negative charges with an amino acid ester and an aryl group, creating a lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, enzymatic cleavage unmasks the monophosphate. The synthesis is a multi-step process.[3]

Experimental Protocol: Phosphoramidate ProTide Synthesis

This protocol describes a two-step procedure to generate the key phosphoramidate intermediate.

-

Step 1: Synthesis of Phenyl Phosphorodichloridate Intermediate: An L-alanine ester (e.g., L-alanine methyl ester) is reacted with phenyl phosphorodichloridate in the presence of triethylamine as a base at low temperatures (-78°C to 0°C). The reaction progress is monitored by ³¹P NMR.

-

Step 2: Addition of Acyclovir: The crude intermediate from Step 1 is reacted with acyclovir in the presence of a Lewis acid catalyst, such as magnesium chloride (MgCl₂), in an anhydrous solvent like pyridine or DMF.

-

Reaction Monitoring: The reaction is monitored by HPLC until the consumption of the starting materials is complete.

-

Work-up and Isolation: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is redissolved and subjected to purification, typically using silica gel column chromatography, to isolate the diastereomeric mixture of the phosphoramidate prodrug.

Data Presentation: Synthesis

Table 1: Summary of Acyclovir Phosphoramidate Synthesis Data

| Step | Key Reagents | Catalyst | Solvent | Typical Yield | Reference |

| Intermediate Formation | L-Alanine Ester, Phenyl Phosphorodichloridate, Triethylamine | - | Anhydrous Dichloromethane | 37-84% | [3] |

| Coupling with Acyclovir | Acyclovir, Phosphoramidate Intermediate | MgCl₂ | Anhydrous Pyridine/DMF | 18-49% | [3] |

| SN2 Substitution (Isomer) | Purified Isomer Intermediate | - | - | 54-61% | [3] |

Purification of this compound

Due to the negative charge of the phosphate group, anion-exchange chromatography is the most effective method for purifying ACV-MP from the unreacted, neutral acyclovir and other reaction byproducts. Subsequent analysis and final purity assessment are typically performed using RP-HPLC.

This technique separates molecules based on their net negative charge. ACV-MP, with its phosphate group, binds strongly to the positively charged stationary phase, while uncharged molecules like acyclovir do not bind and are washed away.

Experimental Protocol: Anion-Exchange Purification

-

Column Preparation: A strong anion-exchange column (e.g., TSKgel SuperQ-5PW or Q-Sepharose) is equilibrated with a low-ionic-strength buffer (Buffer A: 20 mM ammonium bicarbonate, pH 7.8).[4]

-

Sample Loading: The crude reaction mixture containing ACV-MP is loaded onto the equilibrated column.

-

Washing: The column is washed with several column volumes of Buffer A to elute any unbound or weakly bound impurities, such as unreacted acyclovir.

-

Elution: A linear gradient is applied from 0% to 100% of a high-ionic-strength buffer (Buffer B: 1 M ammonium bicarbonate, pH 7.8) over several column volumes.[2][4] The negatively charged ACV-MP is displaced from the resin by the competing salt ions and elutes from the column.

-

Fraction Collection and Analysis: Fractions are collected throughout the gradient elution and monitored by UV absorbance at ~254 nm. Fractions containing the desired product are identified by RP-HPLC analysis.

-

Desalting: The product-containing fractions are pooled, and the volatile ammonium bicarbonate buffer is removed by lyophilization (freeze-drying) to yield the purified ACV-MP as a salt-free solid.

RP-HPLC is a robust method for determining the purity of the final ACV-MP product.

Experimental Protocol: Analytical RP-HPLC

-

Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[5]

-

Mobile Phase: An isocratic or gradient system is employed. A typical mobile phase consists of an aqueous buffer (e.g., 0.1% ammonium acetate in water) and an organic modifier like acetonitrile or methanol.[5][6]

-

Detection: UV detection is performed at a wavelength of approximately 254 nm, where the guanine moiety exhibits strong absorbance.[5]

-

Analysis: A small aliquot of the purified ACV-MP is injected. The retention time and peak purity are compared against a known analytical standard. The purity is determined by integrating the peak area of ACV-MP relative to the total area of all observed peaks.

Data Presentation: Purification and Analysis

Table 2: Typical Chromatographic Conditions

| Parameter | Anion-Exchange Chromatography (Preparative) | RP-HPLC (Analytical) |

| Stationary Phase | Strong Anion-Exchanger (e.g., TSKgel SuperQ-5PW) | C8 or C18 Silica |

| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 7.8 | 0.1% Ammonium Acetate in Water |

| Mobile Phase B | 1 M Ammonium Bicarbonate, pH 7.8 | Acetonitrile or Methanol |

| Elution/Run Type | Linear Gradient (e.g., 0-100% B) | Isocratic (e.g., 95:5 A:B) or Gradient |

| Flow Rate | Dependent on column size (preparative scale) | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm | UV at 254-255 nm |

| Typical Purity Achieved | >95% | >98% |

Mandatory Visualizations

Caption: Biological activation pathway of acyclovir in a virus-infected cell.

Caption: General workflow for the direct chemical phosphorylation of acyclovir.

References

- 1. agilent.com [agilent.com]

- 2. ymc.eu [ymc.eu]

- 3. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Metabolism of Acyclovir Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic pathway of acyclovir monophosphate (ACV-MP), the initial phosphorylated form of the antiviral drug acyclovir. Acyclovir's selective and potent activity against herpesviruses, particularly Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), is critically dependent on its intracellular phosphorylation to the active triphosphate form. This document details the enzymatic conversions, presents key kinetic data, outlines experimental methodologies, and provides visual representations of the metabolic cascade.

The Acyclovir Activation Pathway: A Stepwise Phosphorylation Cascade

Acyclovir, a guanosine nucleoside analog, is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[1][2] The metabolic activation is a three-step process, with the initial and rate-limiting step being the conversion of acyclovir to this compound (ACV-MP). This initial phosphorylation is selectively catalyzed by viral thymidine kinase, an enzyme encoded by the herpesvirus.[3][4] This specificity ensures that acyclovir is primarily activated in virus-infected cells, minimizing toxicity to uninfected host cells.[1][3]

Once formed, ACV-MP is further metabolized by cellular enzymes to its diphosphate (ACV-DP) and triphosphate (ACV-TP) derivatives.[1][5] ACV-TP is the pharmacologically active metabolite that inhibits viral DNA synthesis.[1][6]

The intracellular metabolism of this compound involves two sequential phosphorylation steps:

-

ACV-MP to ACV-DP: This conversion is catalyzed by the cellular enzyme guanylate kinase (GMPK) .[4][5] This enzyme recognizes ACV-MP as an analog of guanosine monophosphate (GMP).

-

ACV-DP to ACV-TP: The final phosphorylation step is carried out by a broader range of cellular kinases.[7] Studies have identified several enzymes capable of phosphorylating ACV-DP, including phosphoglycerate kinase (PGK) , pyruvate kinase (PK) , phosphoenolpyruvate carboxykinase , nucleoside diphosphate kinase , succinyl-CoA synthetase , creatine kinase , and adenylosuccinate synthetase .[7] Among these, phosphoglycerate kinase appears to be a major contributor to this conversion in Vero cells.[7]

The accumulation of ACV-TP within infected cells is substantial, reaching concentrations 40 to 100 times higher than in uninfected cells.[3] This active triphosphate then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[1][6]

Quantitative Data: Enzymatic Kinetics

The efficiency of each phosphorylation step is determined by the kinetic parameters of the involved enzymes. The following table summarizes available kinetic data for the key enzymes in the metabolism of this compound.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Cell Type/Source | Reference |

| Guanylate Kinase | Acyclo-GMP | 7.5 | - | Hog Brain | [5] |

| Phosphoglycerate Kinase | Acyclo-GDP | High | Lower than GDP | Vero Cells | [7] |

| Pyruvate Kinase | Acyclo-GDP | High | Lower than GDP | Vero Cells | [7] |

Note: Detailed Vmax values were not consistently reported in the reviewed literature; therefore, a qualitative comparison is provided. "High" Km and "Lower" Vmax for acyclo-GDP compared to the natural substrate GDP indicate a less efficient conversion.

Experimental Protocols

This section outlines the general methodologies employed in the study of intracellular this compound metabolism.

Cell Culture and Drug Treatment

Herpesvirus-infected and uninfected cells (e.g., Vero cells, HeLa cells) are cultured in appropriate media.[8] For metabolism studies, cells are typically grown in roller bottles.[8] Radiolabeled acyclovir (e.g., [¹⁴C]acyclovir) is added to the culture medium at various concentrations and for different incubation times to allow for cellular uptake and metabolism.[8][9]

Extraction of Acyclovir Nucleotides

Following incubation, the cells are harvested and washed to remove extracellular drug. Intracellular nucleotides are then extracted, commonly using a cold perchloric acid or methanol extraction procedure.[8] The cell extracts are then neutralized and prepared for analysis.

Analysis of Acyclovir Metabolites

The separation and quantification of acyclovir and its phosphorylated derivatives are typically achieved using high-performance liquid chromatography (HPLC).[10] Anion-exchange or reverse-phase HPLC columns are used to separate acyclo-GMP, acyclo-GDP, and acyclo-GTP. The eluted compounds are detected and quantified using a radioactivity detector (for radiolabeled drug) or UV spectrophotometry.[8]

Enzyme Assays

To determine the kinetic parameters of the enzymes involved, in vitro assays are performed using purified or partially purified enzymes from cellular extracts.[5][7] The assay mixture typically contains the enzyme, the acyclovir phosphate substrate (e.g., acyclo-GMP or acyclo-GDP), a phosphate donor (e.g., ATP), and necessary cofactors in a suitable buffer. The rate of product formation is measured over time, often by monitoring the conversion of a radiolabeled substrate or by coupling the reaction to a spectrophotometric assay.[5]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in this compound metabolism and a typical experimental workflow.

Caption: Intracellular metabolism of this compound.

References

- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 2. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Valaciclovir - Wikipedia [en.wikipedia.org]

- 7. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Metabolism of acyclovir in virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of acyclovir in virus-infected and uninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Phosphorylation of Acyclovir to its Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, functions as a prodrug requiring intracellular enzymatic activation. The initial and rate-limiting step in its mechanism of action is the selective phosphorylation to acyclovir monophosphate, a reaction predominantly catalyzed by viral thymidine kinase (TK). This crucial conversion is the primary determinant of acyclovir's antiviral selectivity and efficacy. Subsequent phosphorylations by host cellular kinases yield acyclovir triphosphate, the active metabolite that inhibits viral DNA polymerase. This technical guide provides a comprehensive overview of the enzymatic phosphorylation of acyclovir to its monophosphate, detailing the kinetic parameters of the involved enzymes, experimental protocols for assessing this biochemical conversion, and the logical framework of its activation pathway.

Introduction

Acyclovir [9-(2-hydroxyethoxymethyl)guanine] is a synthetic acyclic guanosine analogue with potent and selective activity against herpesviruses, particularly HSV-1, HSV-2, and VZV. Its clinical success is attributed to its unique mechanism of activation, which relies on a virus-encoded enzyme. In uninfected cells, acyclovir remains largely in its inactive form, minimizing host cytotoxicity. However, in virus-infected cells, the viral thymidine kinase (TK) efficiently phosphorylates acyclovir to this compound (ACV-MP). This initial phosphorylation is the pivotal step that traps the drug inside the infected cell and initiates its metabolic cascade to the active antiviral agent, acyclovir triphosphate (ACV-TP). Understanding the enzymology of this first phosphorylation step is critical for the development of new antiviral therapies and for addressing mechanisms of drug resistance.

The Enzymatic Conversion of Acyclovir to this compound

The phosphorylation of acyclovir to ACV-MP is a classic example of targeted drug activation. This reaction is catalyzed by thymidine kinases, which transfer the γ-phosphate from a nucleoside triphosphate (typically ATP) to the 5'-hydroxyl group of a nucleoside substrate.

The Role of Viral Thymidine Kinase

Herpesviruses encode their own thymidine kinase, which exhibits a broader substrate specificity compared to its cellular counterpart. This promiscuity allows the viral TK to recognize and phosphorylate acyclovir, a feature that is largely absent in host cell TKs. This selective phosphorylation by viral TK is the cornerstone of acyclovir's therapeutic window, ensuring its activation primarily in infected cells.

Subsequent Phosphorylation Steps

Once formed, ACV-MP is further phosphorylated by cellular enzymes. Guanylate kinase (GMPK) converts ACV-MP to acyclovir diphosphate (ACV-DP). Subsequently, a variety of cellular kinases, including nucleoside diphosphate kinases, pyruvate kinase, and creatine kinase, catalyze the formation of the active acyclovir triphosphate (ACV-TP).

Signaling Pathway of Acyclovir Activation

The metabolic activation of acyclovir can be visualized as a three-step phosphorylation cascade.

Caption: Metabolic activation pathway of acyclovir.

Quantitative Analysis of Acyclovir Phosphorylation

The efficiency of acyclovir phosphorylation can be quantified by determining the kinetic parameters of the involved enzymes. These parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic Parameters for Acyclovir Phosphorylation by Viral Thymidine Kinases

| Enzyme Source | Substrate | Km (µM) | Vmax (relative activity) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| HSV-1 TK (Wild-Type) | Acyclovir | 319 - 417 | - | - | - | [1] |

| HSV-1 TK (Mutant SR26) | Acyclovir | 2.57 | - | - | - | [1] |

| VZV TK | Acyclovir | High (less efficient than HSV-1 TK) | - | - | - | - |

Note: Comprehensive Vmax and kcat data for acyclovir phosphorylation by various viral TKs are not consistently reported in the literature.

Table 2: Kinetic Parameters for the Phosphorylation of this compound by Human Guanylate Kinase Isozymes

| Enzyme Isozyme | Substrate | Km (µM) | Reference |

| Isozyme 1 | This compound | 209 | [1] |

| Isozyme 2 | This compound | 753 | [1] |

| Isozyme 3 | This compound | 385 | [1] |

| Isozyme 4 | This compound | 462 | [1] |

Experimental Protocols for Measuring Acyclovir Phosphorylation

The enzymatic conversion of acyclovir to its phosphorylated metabolites can be monitored using various analytical techniques, primarily radiometric assays and High-Performance Liquid Chromatography (HPLC).

Radiometric Phosphorylation Assay

This method relies on the use of radiolabeled substrates to quantify enzyme activity.

Objective: To measure the rate of acyclovir phosphorylation by thymidine kinase using a radiolabeled phosphate donor.

Materials:

-

Purified viral thymidine kinase

-

Acyclovir

-

[γ-32P]ATP or [3H]Acyclovir

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM ATP, 1 mM DTT)

-

DEAE-cellulose filter discs

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of acyclovir, and the purified thymidine kinase.

-

Initiate the reaction by adding the radiolabeled substrate ([γ-32P]ATP or [3H]Acyclovir).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with a suitable buffer (e.g., 1 mM ammonium formate) to remove unreacted radiolabeled substrate.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of phosphorylated acyclovir based on the specific activity of the radiolabeled substrate and the measured radioactivity.

HPLC-Based Phosphorylation Assay

HPLC offers a non-radioactive method to separate and quantify acyclovir and its phosphorylated derivatives.

Objective: To separate and quantify acyclovir, ACV-MP, ACV-DP, and ACV-TP in an enzymatic reaction mixture.

Materials:

-

Purified viral or cellular kinases

-

Acyclovir and its phosphate standards

-

Reaction buffer (as described for the radiometric assay)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate and an organic modifier like acetonitrile)

-

UV detector

Protocol:

-

Perform the enzymatic reaction as described in the radiometric assay protocol (steps 1-3), but without the radiolabeled substrate.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

-

Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).

-

Filter the sample through a 0.22 µm filter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Separate the compounds using a suitable gradient elution program.

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

Quantify the amount of each compound by comparing the peak areas to a standard curve generated with known concentrations of acyclovir and its phosphorylated forms.

Experimental Workflow and Logical Relationships

The process of studying acyclovir phosphorylation involves a series of logical steps from enzyme preparation to data analysis.

Caption: A generalized experimental workflow for an in vitro acyclovir phosphorylation assay.

Conclusion

The enzymatic phosphorylation of acyclovir to its monophosphate by viral thymidine kinase is a highly selective and critical step in its antiviral mechanism. This technical guide has provided an in-depth overview of this process, including the key enzymes involved, their kinetic properties, and detailed experimental protocols for their characterization. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development, aiding in the continued exploration of antiviral strategies and the optimization of existing therapies. A thorough understanding of this fundamental biochemical process is essential for overcoming challenges such as drug resistance and for designing the next generation of antiviral agents.

References

Acyclovir Monophosphate: An In-depth Technical Guide to its Antiviral Spectrum of Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acyclovir, a synthetic purine nucleoside analogue, remains a cornerstone of antiviral therapy, particularly against members of the Herpesviridae family. Its efficacy is intrinsically linked to its selective activation within virus-infected cells, a process initiated by viral thymidine kinase (TK). This technical guide provides a comprehensive overview of the antiviral spectrum of acyclovir monophosphate, the initial and crucial metabolite in the activation cascade. We delve into its mechanism of action, present quantitative data on its activity against key herpesviruses, detail the experimental protocols used to ascertain this activity, and provide visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: A Selective Activation Cascade

Acyclovir is administered as a prodrug and its selective antiviral activity is contingent on a three-step intracellular phosphorylation process. The initial and rate-limiting step is the conversion of acyclovir to this compound, a reaction catalyzed by virus-encoded thymidine kinase.[1][2] This viral enzyme is significantly more efficient at phosphorylating acyclovir than its cellular counterparts, leading to a high concentration of this compound in infected cells.[3]

Subsequently, cellular guanylate kinase and other cellular kinases catalyze the conversion of this compound to acyclovir diphosphate and then to the active antiviral agent, acyclovir triphosphate.[4][5] Acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Upon incorporation into the growing viral DNA chain, acyclovir triphosphate causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[3][6]

Signaling Pathway of Acyclovir Activation and Action

Antiviral Spectrum of Activity: Quantitative Analysis

The antiviral activity of acyclovir is most pronounced against herpesviruses that encode a specific thymidine kinase. The following tables summarize the in vitro susceptibility of various herpesviruses to acyclovir, presented as the 50% inhibitory concentration (IC50) or 50% effective dose (ED50). These values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.

| Virus | IC50 / ED50 (µM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | ||

| Acyclovir-Sensitive Strains | 0.07 - 0.97 µg/mL (~0.31 - 4.3 µM) | [5] |

| Mean IC50 | 0.85 µM | [7] |

| Herpes Simplex Virus Type 2 (HSV-2) | ||

| Acyclovir-Sensitive Strains | 0.13 - 1.66 µg/mL (~0.58 - 7.4 µM) | [5] |

| Mean IC50 | 0.86 µM | [7] |

| Varicella-Zoster Virus (VZV) | ||

| Range | 2.06 - 6.28 µM | [8] |

| Median | ~3 µg/mL (~13.3 µM) | [4] |

| Epstein-Barr Virus (EBV) | ||

| ED50 | 0.3 µM | [9] |

| IC50 (P3HR1 cells) | 3.4 µM | [10] |

| Cytomegalovirus (CMV) | ||

| General Activity | Limited efficacy | [3] |

| IC50 (UL97-expressing HSV-1 recombinant) | 19 µM | [11] |

Note: The conversion from µg/mL to µM for acyclovir (molar mass ≈ 225.21 g/mol ) is approximately 1 µg/mL ≈ 4.44 µM. Discrepancies in reported values can be attributed to different viral strains, cell lines, and assay conditions.

Experimental Protocols: Plaque Reduction Assay

The plaque reduction assay (PRA) is the gold standard for determining the in vitro susceptibility of cytopathic viruses to antiviral agents.[12] The following is a generalized protocol for assessing the antiviral activity of acyclovir against herpesviruses.

Materials

-

Cells: A susceptible cell line for the specific herpesvirus (e.g., Vero cells for HSV, MRC-5 for VZV).

-

Virus: A well-characterized laboratory strain or clinical isolate of the target herpesvirus.

-

Acyclovir: A stock solution of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).

-

Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay Medium: Culture medium containing a gelling agent (e.g., agarose, methylcellulose) to restrict virus spread and allow for plaque formation.

-

Fixative: 10% formalin or other suitable fixative.

-

Stain: Crystal violet or other vital stain to visualize cell monolayers.

-

Equipment: 6-well or 24-well cell culture plates, incubator (37°C, 5% CO2), inverted microscope.

Methodology

-

Cell Seeding: Seed the susceptible cell line into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Dilution: Prepare serial dilutions of the acyclovir stock solution in culture medium to achieve a range of final concentrations to be tested.

-

Virus Inoculation: Once the cell monolayer is confluent, remove the growth medium and inoculate the cells with a standardized amount of virus (typically 100-200 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

-

Acyclovir Treatment: Remove the viral inoculum and add the overlay medium containing the different concentrations of acyclovir. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

-

Fixation and Staining: After incubation, fix the cell monolayers with the fixative and then stain with crystal violet. The stain will be taken up by the living cells, leaving the viral plaques (areas of dead or lysed cells) as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The IC50 is determined as the concentration of acyclovir that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using regression analysis of the dose-response curve.

Experimental Workflow for Antiviral Susceptibility Testing

References

- 1. The laboratory diagnosis of herpes simplex virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. researchgate.net [researchgate.net]

- 4. labcorp.com [labcorp.com]

- 5. melp.nl [melp.nl]

- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 7. HSV Phenotyping for Acyclovir Resistance | MLabs [mlabs.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. sketchviz.com [sketchviz.com]

- 10. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. webstore.ansi.org [webstore.ansi.org]

The Crucial Role of Viral Thymidine Kinase in the Bioactivation of Acyclovir

Acyclovir, a synthetic purine nucleoside analog, stands as a cornerstone in the treatment of infections caused by herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus. Its remarkable efficacy and safety profile are primarily attributed to a highly selective mechanism of action that hinges on the enzymatic activity of viral thymidine kinase (TK). This technical guide delves into the pivotal role of viral TK in the initial and rate-limiting step of acyclovir's conversion to its active form, the formation of acyclovir monophosphate, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Selective Phosphorylation

Acyclovir is administered as a prodrug, meaning it is inactive upon administration and requires metabolic conversion to exert its antiviral effect. The activation cascade is a multi-step process initiated within virus-infected cells.

-

Initial Phosphorylation by Viral Thymidine Kinase: The journey of acyclovir's activation begins with its selective phosphorylation to this compound (ACV-MP). This critical first step is catalyzed by thymidine kinase encoded by the virus. Uninfected host cells lack a thymidine kinase with significant affinity for acyclovir, rendering the drug largely inert in these cells and contributing to its low toxicity. In fact, viral thymidine kinase is approximately 3000 times more effective in phosphorylating acyclovir than the cellular equivalent.

-

Subsequent Phosphorylation by Cellular Kinases: Following the formation of ACV-MP, host cell enzymes, specifically guanylate kinase, further phosphorylate it to acyclovir diphosphate (ACV-DP). Cellular kinases then complete the activation by converting ACV-DP to the active acyclovir triphosphate (ACV-TP).

-

Inhibition of Viral DNA Polymerase and Chain Termination: Acyclovir triphosphate is the ultimate antiviral agent. It competitively inhibits the viral DNA polymerase and acts as a substrate for it. Once incorporated into the growing viral DNA strand, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication. The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than for cellular DNA polymerase, further enhancing its selective toxicity.

Quantitative Analysis of Acyclovir Phosphorylation

The efficiency of the initial phosphorylation step by viral TK is a key determinant of acyclovir's antiviral potency. This can be quantified by examining the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Wild-Type HSV-1 TK | Thymidine | 0.38 | - | - | |

| Wild-Type HSV-1 TK | Acyclovir | 417 | - | - | |

| Mutant SR11 HSV-1 TK | Acyclovir | 9.7 (43-fold lower) | Lower than wild-type | - | |

| Mutant SR26 HSV-1 TK | Acyclovir | 5.5 (75-fold lower) | Lower than wild-type | - | |

| Mutant SR39 HSV-1 TK | Acyclovir | 3.3 (124-fold lower) | Lower than wild-type | - |

Data presented as reported in the cited literature. "-" indicates data not provided in the source.

The concentration of the active acyclovir triphosphate is significantly higher in infected cells compared to uninfected cells, underscoring the selective activation. Studies have shown that the levels of acyclo-GTP in HSV-infected cells can be 40 to 100 times greater than in uninfected cells.

Experimental Protocols

1. Thymidine Kinase (TK) Enzymatic Assay

This assay quantifies the ability of TK to phosphorylate a substrate, typically radiolabeled thymidine.

-

Objective: To measure the rate of conversion of [³H]thymidine to [³H]thymidine monophosphate by viral TK.

-

Materials:

-

Cell extracts from infected or transfected cells.

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM NaCl, 2 mM dithiothreitol, 1 mM MgCl₂, 50 μM ATP).

-

High-specific-activity [methyl-³H]thymidine.

-

DEAE-cellulose paper or PEI-impregnated cellulose thin layers.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell lysates from cells infected with the virus of interest or transfected with a plasmid expressing the TK gene.

-

Incubate the cell extract with the reaction buffer and [methyl-³H]thymidine for a defined period (e.g., 0, 15, 30, and 60 minutes) at a controlled temperature.

-

Spot the reaction mixture onto DEAE-cellulose paper. The paper will bind the negatively charged phosphorylated product ([³H]thymidine monophosphate) while the unphosphorylated substrate can be washed away.

-

Wash the paper to remove the unbound substrate.

-

Quantify the amount of radioactivity retained on the paper using a scintillation counter.

-

The enzymatic activity is calculated based on the amount of product formed over time and normalized to the total protein concentration in the cell extract.

-

2. Acyclovir Susceptibility Assay (Plaque Reduction Assay)

This assay determines the concentration of acyclovir required to inhibit the replication of the virus in cell culture.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of acyclovir for a given viral strain.

-

Materials:

-

Vero cells or other susceptible cell lines.

-

Virus stock.

-

Acyclovir stock solution.

-

Cell culture medium.

-

Staining solution (e.g., crystal violet).

-

-

Procedure:

-

Seed Vero cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of acyclovir in the cell culture medium.

-

Infect the cell monolayers with a standardized amount of virus.

-

After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing the different concentrations of acyclovir.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix and stain the cells with crystal violet. Plaques (zones of cell death) will appear as clear areas against a background of stained, uninfected cells.

-

Count the number of plaques at each acyclovir concentration.

-

The IC₅₀ is calculated as the concentration of acyclovir that reduces the number of plaques by 50% compared to the untreated control.

-

3. Quantification of TK Polypeptide Expression (Immunoprecipitation-Western Blotting)

This method allows for the direct measurement of the amount of TK protein produced in infected cells.

-

Objective: To quantify the levels of viral TK protein.

-

Materials:

-

Cell lysates from infected cells (preferably with an epitope-tagged TK for specific immunoprecipitation, e.g., FLAG-tag).

-

Antibody against the tag (e.g., anti-FLAG antibody) or against the TK protein itself.

-

Protein A/G beads for immunoprecipitation.

-

SDS-PAGE gels and Western blotting apparatus.

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Lyse the infected cells to release the proteins.

-

Incubate the cell lysate with the primary antibody to form an antigen-antibody complex.

-

Add Protein A/G beads to capture the complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured protein from the beads.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (Western blotting).

-

Probe the membrane with the primary antibody, followed by the secondary antibody.

-

Detect the signal using a chemiluminescent substrate. The intensity of the band corresponding to the TK protein is proportional to its amount. A dilution series of a known positive control can be used for quantification.

-

Signaling Pathways and Logical Relationships

Caption: Acyclovir activation pathway.

Caption: Experimental workflow for TK activity assay.

The Basis of Acyclovir Resistance

The emergence of acyclovir-resistant HSV strains is a clinical concern, particularly in immunocompromised patients. The vast majority of resistance, approximately 95% of cases, is linked to mutations in the viral TK gene. These mutations can lead to resistance through several mechanisms:

-

Absent TK production: Frameshift or nonsense mutations can lead to the production of a truncated, non-functional TK protein or a complete absence of the enzyme.

-

Reduced TK production: Some mutations may result in lower levels of TK expression.

-

Altered Substrate Specificity: Missense mutations can alter the active site of the enzyme, reducing its affinity for acyclovir while potentially maintaining its ability to phosphorylate the natural substrate, thymidine.

Caption: Logical flow of TK mutation to resistance.

Conclusion

The viral thymidine kinase is the lynchpin in the mechanism of acyclovir's antiviral activity. Its ability to selectively phosphorylate acyclovir to its monophosphate form in infected cells is the primary reason for the drug's potent efficacy and favorable safety profile. Understanding the kinetics and function of this enzyme is not only crucial for comprehending the drug's mechanism but also for elucidating the molecular basis of resistance. The experimental protocols detailed herein provide a framework for the continued investigation of viral TK and the development of novel antiviral strategies to combat herpesvirus infections.

Acyclovir Monophosphate: The Linchpin of Herpesvirus Selectivity and Antiviral Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections, owes its remarkable efficacy and safety profile to a highly selective mechanism of action initiated by its conversion to acyclovir monophosphate. This crucial first phosphorylation step, catalyzed exclusively by viral thymidine kinase, effectively traps the drug within infected cells and commits it to a metabolic pathway culminating in the potent inhibition of viral DNA replication. This technical guide provides a comprehensive examination of the biological function and significance of this compound, detailing the enzymatic processes of its formation and subsequent conversion, its pivotal role in the drug's selectivity, and the downstream mechanisms that lead to therapeutic effect. This document consolidates key quantitative data, presents detailed experimental protocols for assessing the acyclovir activation pathway, and illustrates the involved signaling and experimental workflows through precise diagrams, serving as a critical resource for professionals in antiviral research and drug development.

Introduction

Acyclovir is a synthetic acyclic guanosine analogue that exhibits potent and selective activity against herpesviruses, particularly HSV-1, HSV-2, and VZV.[1] Its clinical success is largely attributable to its unique activation mechanism, which is entirely dependent on viral enzymes within infected cells. This targeted activation minimizes effects on uninfected host cells, leading to a wide therapeutic index. The formation of this compound is the first and most critical step in this activation cascade, serving as the primary determinant of the drug's selectivity. Understanding the intricacies of this compound's biological function is therefore paramount for the development of novel antiviral agents and for addressing the challenges of drug resistance.

The Biological Function of this compound

Acyclovir itself is not the active antiviral agent; it is a prodrug that requires a series of phosphorylation events to become pharmacologically active.[1]

Selective Phosphorylation by Viral Thymidine Kinase

The journey of acyclovir's activation begins with its conversion to this compound. This reaction is catalyzed by a virus-encoded enzyme, thymidine kinase (TK).[1] In uninfected cells, cellular thymidine kinase does not efficiently recognize acyclovir as a substrate, meaning the drug remains largely in its inactive form.[2] However, in cells infected with HSV or VZV, the viral thymidine kinase readily phosphorylates acyclovir to this compound.[1] This initial phosphorylation is the rate-limiting step and the cornerstone of acyclovir's selective toxicity.

Intracellular Trapping

The addition of the phosphate group to acyclovir to form this compound introduces a negative charge, which significantly hinders the molecule's ability to diffuse back across the cell membrane. This effectively traps the activated drug intermediate within the infected cell, allowing for its accumulation to therapeutic concentrations.

Subsequent Phosphorylation to Active Form

Once formed, this compound serves as a substrate for cellular kinases, which further phosphorylate it to acyclovir diphosphate and then to the active antiviral agent, acyclovir triphosphate. The conversion of this compound to acyclovir diphosphate is catalyzed by cellular guanylate kinase.[3] Subsequently, a number of cellular enzymes, including nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase, can catalyze the final phosphorylation to acyclovir triphosphate.[4]

Mechanism of Action of Acyclovir Triphosphate

Acyclovir triphosphate, the final active metabolite, inhibits viral DNA synthesis through two primary mechanisms:

-

Competitive Inhibition of Viral DNA Polymerase: Acyclovir triphosphate structurally resembles deoxyguanosine triphosphate (dGTP), a natural building block of DNA. It competes with dGTP for binding to the viral DNA polymerase.[5]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir triphosphate acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thus halting further elongation of the DNA chain.[5]

The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than for cellular DNA polymerases, further contributing to its selective antiviral effect.[6]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of acyclovir and its metabolites with viral and cellular enzymes, as well as its antiviral activity.

Table 1: Enzyme Inhibition Constants (Ki) of Acyclovir Triphosphate

| Enzyme | Virus/Cell Type | Substrate | Ki (µM) |

| DNA Polymerase | HSV-1 | dGTP | 0.03[6] |

| DNA Polymerase | EBV | dGTP | 9.8[6] |

| DNA Polymerase α | Human Cellular | dGTP | 0.15[6] |

| DNA Polymerase β | Human Cellular | dGTP | 11.9[6] |

Table 2: 50% Inhibitory Concentration (IC50) of Acyclovir

| Virus | Cell Line | IC50 (µg/mL) |

| HSV-1 | Vero | 0.85 - 0.89[7] |

| HSV-2 | Vero | 1.02 - 1.08[7] |

| HSV-1 | - | 0.38 ± 0.23[8] |

| HSV-2 | - | 0.50 ± 0.32[8] |

Signaling Pathways and Experimental Workflows

Acyclovir Activation and Mechanism of Action Pathway

Caption: Acyclovir activation pathway and mechanism of action.

Experimental Workflow for Determining Acyclovir IC50 using Plaque Reduction Assay

Caption: Workflow for Plaque Reduction Assay.

Experimental Protocols

Purification of HSV Thymidine Kinase (TK)

This protocol describes a general method for the affinity chromatography purification of HSV TK.

-

Preparation of Cell Lysate:

-

Infect a suitable cell line (e.g., Vero or HeLa) with HSV at a high multiplicity of infection.

-

Harvest the cells 18-24 hours post-infection and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Chromatography:

-

Prepare an affinity column with a resin coupled to a TK ligand (e.g., thymidine-sepharose).

-

Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Load the clarified cell lysate onto the column.

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

Elute the bound TK using a competitive inhibitor (e.g., a high concentration of thymidine in the binding buffer) or by changing the pH or ionic strength of the buffer.

-

-

Protein Analysis:

-

Collect fractions and measure protein concentration (e.g., using a Bradford assay).

-

Analyze the purity of the fractions by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-TK antibody.

-

Pool the fractions containing pure TK and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 50% glycerol).

-

Store the purified enzyme at -80°C.

-

Thymidine Kinase (TK) Activity Assay

This assay measures the phosphorylation of a substrate (e.g., thymidine or acyclovir) by TK.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP).

-

Prepare a solution of the radiolabeled substrate (e.g., [³H]acyclovir) and a range of concentrations of the unlabeled substrate for kinetic studies.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the substrate solution, and the purified TK enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a small volume of ice-cold EDTA or by heating.

-

-

Separation and Detection of Phosphorylated Product:

-

Spot a portion of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the discs several times with a wash buffer (e.g., 1 mM ammonium formate) to remove unreacted substrate.

-

Dry the discs and measure the radioactivity of the bound phosphorylated product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of phosphorylated product formed based on the measured radioactivity and the specific activity of the radiolabeled substrate.

-

Determine the enzyme kinetics (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Plaque Reduction Assay for Acyclovir Susceptibility Testing

This assay determines the concentration of acyclovir required to inhibit virus-induced plaque formation by 50% (IC50).[9]

-

Cell Culture and Virus Inoculum Preparation:

-

Seed a permissive cell line (e.g., Vero cells) in 6-well plates and grow to confluence.[10]

-

Prepare a stock of the HSV isolate to be tested and determine its titer (plaque-forming units per mL).

-

-

Assay Setup:

-

Prepare serial dilutions of acyclovir in cell culture medium.

-

Remove the growth medium from the confluent cell monolayers and wash with PBS.

-

Infect the cells with a standardized amount of virus (e.g., 50-100 PFU per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

-

Treatment and Incubation:

-

Add the different concentrations of acyclovir to the infected wells. Include a no-drug control.

-

Overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) to restrict virus spread and allow for discrete plaque formation.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days.

-

-

Plaque Visualization and Counting:

-

Aspirate the overlay medium and fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

IC50 Calculation:

-

Calculate the percentage of plaque inhibition for each acyclovir concentration relative to the no-drug control.

-

Plot the percentage of inhibition versus the acyclovir concentration and determine the IC50 value from the dose-response curve.

-

Resistance Mechanisms

Resistance to acyclovir can emerge, particularly in immunocompromised patients undergoing long-term therapy. The primary mechanisms of resistance involve mutations in the viral genes encoding:

-

Thymidine Kinase: Alterations in the viral TK can lead to reduced or absent enzyme activity, preventing the initial phosphorylation of acyclovir.[11] Some mutations can also alter the substrate specificity of the enzyme, making it less efficient at phosphorylating acyclovir.

-

DNA Polymerase: Mutations in the viral DNA polymerase can reduce its affinity for acyclovir triphosphate, allowing the natural substrate, dGTP, to outcompete the inhibitor.

Conclusion

This compound stands as a testament to the power of targeted drug design. Its formation, exclusively mediated by viral thymidine kinase in infected cells, is the lynchpin of acyclovir's selective and potent antiviral activity. This initial phosphorylation not only commits the drug to its activation pathway but also ensures its accumulation within the target cells. The subsequent metabolic steps leading to acyclovir triphosphate and the ultimate inhibition of viral DNA replication are all contingent on this first crucial transformation. A thorough understanding of the biological function of this compound, supported by robust quantitative data and detailed experimental methodologies, is essential for the ongoing efforts to combat herpesvirus infections, overcome drug resistance, and develop the next generation of antiviral therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to this critical area of biomedical science.

References

- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of Viral DNA for the Identification of Associated Viral and Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]

- 8. Video: Purification of Viral DNA for the Identification of Associated Viral and Cellular Proteins [jove.com]

- 9. labcorp.com [labcorp.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Acyclovir Monophosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acyclovir is a potent antiviral drug effective against herpes viruses. It is a prodrug that requires intracellular phosphorylation to become active. The first and rate-limiting step in its activation is the conversion to acyclovir monophosphate, a reaction catalyzed specifically by viral thymidine kinase. Subsequent phosphorylation by cellular kinases yields acyclovir triphosphate, the active metabolite that inhibits viral DNA polymerase. Monitoring the intracellular concentration of this compound is crucial for understanding the drug's activation efficiency, mechanism of action, and in studies of viral resistance.

This document provides detailed protocols and methods for the quantification of this compound, primarily focusing on a robust indirect method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Acyclovir Activation Pathway

Acyclovir's selective antiviral activity stems from its reliance on viral enzymes for initial activation. Once it enters a virus-infected cell, it is phosphorylated into its monophosphate form. This is followed by two further phosphorylation steps carried out by host cell kinases to produce the active triphosphate analog.

Analytical Methods

Direct quantification of this compound is challenging due to its high polarity, which leads to poor retention on standard reversed-phase chromatography columns. Therefore, a common and robust strategy involves the separation of the phosphorylated metabolite from the parent drug, followed by enzymatic dephosphorylation to convert this compound back to acyclovir, which can then be accurately measured using a validated LC-MS/MS or HPLC method.

An alternative approach, not detailed here, involves specialized chromatographic techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) for direct detection of the phosphorylated species.

The method detailed below is an indirect quantification protocol.

Experimental Workflow for Indirect Analysis

The general workflow for the indirect analysis of this compound involves several key steps from sample collection to final data analysis.

Application Notes: Acyclovir Monophosphate in Cell Culture Antiviral Assays

Introduction

Acyclovir (ACV) is a cornerstone antiviral drug, primarily used for infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] As a guanosine analog, its efficacy relies on a critical activation step within infected cells.[3] This document provides detailed application notes and protocols for the use of Acyclovir Monophosphate (ACV-MP), the first phosphorylated metabolite of Acyclovir, in cell-based antiviral assays. The direct use of ACV-MP is particularly relevant for investigating mechanisms of drug resistance and for potential applications in gene therapy or as part of advanced prodrug strategies.

Mechanism of Action

Acyclovir's antiviral activity is highly selective for virus-infected cells.[2][4] This selectivity is primarily due to its initial phosphorylation into this compound (ACV-MP) by a virus-encoded enzyme, thymidine kinase (TK).[2][3][4][5] Uninfected host cells lack a kinase with this specific substrate affinity, making the activation of Acyclovir significantly less efficient (3000-fold less effective) in healthy cells.[1]

Following this initial step, cellular enzymes, such as guanylate kinase, further phosphorylate ACV-MP into its diphosphate (ACV-DP) and subsequently its active triphosphate (ACV-TP) forms.[1][2][5] Acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase, for which it has a higher affinity than for cellular DNA polymerase.[2][3][5] Upon incorporation into the growing viral DNA strand, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[1][2][5]

Using ACV-MP directly in cell culture assays can bypass the requirement for viral thymidine kinase. This approach is invaluable for:

-

Testing antiviral activity against TK-deficient or TK-altered viral strains, which are common mechanisms of Acyclovir resistance.[1]

-

Investigating the compound's effects in systems where viral TK is not present, such as in certain gene therapy safety studies.[6][7]

-

Serving as a reference compound in the development of "ProTide" technology, where a monophosphate prodrug is designed to deliver ACV-MP directly into cells, circumventing the initial phosphorylation step.[8]

References

- 1. Valaciclovir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Turning an antiviral into an anticancer drug: Nanoparticle delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

Application Note & Protocol: Synthesis and Application of Radiolabeled Acyclovir for In Vivo Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir is a potent antiviral drug primarily used for the treatment of infections caused by the herpes simplex virus (HSV). Its efficacy relies on its selective phosphorylation by viral thymidine kinase (TK) into acyclovir monophosphate within infected cells.[1][2] This initial phosphorylation is followed by conversion to diphosphate and active triphosphate forms by host cell kinases.[1][2] The resulting acyclovir triphosphate acts as a DNA chain terminator, inhibiting viral replication.[1]

This selective accumulation in virus-infected cells makes radiolabeled acyclovir an excellent candidate for a diagnostic imaging probe using techniques like Positron Emission Tomography (PET).[1] By radiolabeling acyclovir, researchers can non-invasively visualize and quantify the location and extent of viral infection in vivo. This application note provides a detailed protocol for the synthesis of a radiolabeled acyclovir analog, its quality control, and its application in preclinical tracking studies.